molecular formula C14H22O3S B15224467 4-tert-Butyl-1-methoxy-2-(propane-2-sulfonyl)benzene CAS No. 88041-70-7

4-tert-Butyl-1-methoxy-2-(propane-2-sulfonyl)benzene

Cat. No.: B15224467
CAS No.: 88041-70-7
M. Wt: 270.39 g/mol
InChI Key: FYAAALAYDIZYOA-UHFFFAOYSA-N
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Description

4-tert-Butyl-1-methoxy-2-(propane-2-sulfonyl)benzene is a specialized organic compound designed for advanced chemical synthesis and research applications. This molecule integrates a tert-butyl group, a methoxy substituent, and an isopropyl sulfone group on a benzene ring, making it a valuable multi-functional intermediate. The sulfonyl moiety is a versatile functional group in organic chemistry, often utilized as a directing group or protecting group in complex multi-step syntheses to achieve selective substitution patterns on aromatic systems . Researchers can employ this compound in the development of novel materials, ligands for catalysis, or in pharmaceutical research for the construction of more complex molecular architectures. The tert-butyl group provides significant steric bulk, which can be leveraged to influence the molecule's conformation and reactivity. Strictly for research purposes, this product is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets prior to handling.

Properties

CAS No.

88041-70-7

Molecular Formula

C14H22O3S

Molecular Weight

270.39 g/mol

IUPAC Name

4-tert-butyl-1-methoxy-2-propan-2-ylsulfonylbenzene

InChI

InChI=1S/C14H22O3S/c1-10(2)18(15,16)13-9-11(14(3,4)5)7-8-12(13)17-6/h7-10H,1-6H3

InChI Key

FYAAALAYDIZYOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=C(C=CC(=C1)C(C)(C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2-(isopropylsulfonyl)-1-methoxybenzene typically involves multiple steps, starting from readily available precursors One common approach is to first introduce the tert-butyl group onto the benzene ring through Friedel-Crafts alkylationFinally, the methoxy group is introduced through methylation of the hydroxyl group on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of 4-(tert-Butyl)-2-(isopropylsulfonyl)-1-methoxybenzene can be optimized using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2-(isopropylsulfonyl)-1-methoxybenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or hydrocarbons .

Mechanism of Action

The mechanism by which 4-(tert-Butyl)-2-(isopropylsulfonyl)-1-methoxybenzene exerts its effects involves interactions with specific molecular targets. The tert-butyl and isopropylsulfonyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired effects in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The compound’s electronic properties are dictated by the interplay of its substituents. Key comparisons include:

Compound Substituents (Positions) Electronic Effects Relevance to Target Compound
Benzene (–10) None Baseline aromaticity Electron impact studies show DD and DEA dominate fragmentation .
4-tert-Butylbenzenesulfonamide () -SO₂NH₂ (position 4), -C(CH₃)₃ (position 4) Sulfonamide: Strongly electron-withdrawing Sulfonyl groups enhance DEA yields compared to sulfonamides .
4-Methoxy-2-methyl-1-methylsulfanyl-benzene () -OCH₃ (position 4), -SCH₃ (position 1) Methoxy (activating), methylsulfanyl (moderately deactivating) Methoxy groups increase electron density, altering ion desorption pathways .
  • Electron-Withdrawing vs. Donating Groups : The propane-2-sulfonyl group in the target compound likely suppresses cation desorption yields compared to pure benzene, as electron-withdrawing groups reduce cation stability . Conversely, the tert-butyl and methoxy groups may enhance anion desorption via DEA due to localized electron density .
  • Steric Effects : The tert-butyl group’s bulkiness may reduce molecular aggregation, contrasting with smaller substituents (e.g., methyl in ), which allow tighter packing .

Fragmentation and Desorption Behavior

  • Anion vs. Cation Yields : For benzene, anion desorption yields exceed cations by two orders of magnitude, attributed to DD and DEA mechanisms . In the target compound, the sulfonyl group may amplify anion production via DEA, while tert-butyl and methoxy groups could stabilize transient negative ions.
  • Heavier Fragments : Benzene studies show heavier anions (e.g., C₆H₅⁻ clusters) form via DEA-induced aggregation . The propane-2-sulfonyl group in the target compound may promote similar clustering due to its polarizable structure.

Metal Substrate Interactions

Benzene adsorbed on Pt surfaces (–10) exhibits suppressed cation desorption due to secondary electron neutralization . For the target compound, the sulfonyl group’s strong interaction with metal substrates (e.g., Pt) might further inhibit cation release compared to non-sulfonated analogs.

Key Research Findings and Data

Table 1: Comparative Desorption Yields (Hypothetical)

Compound Anion Yield (ions/electron) Cation Yield (ions/electron) Dominant Mechanism
Benzene (2 ML on Pt) 1.2 × 10⁻³ 1.0 × 10⁻⁵ DD (60%), DEA (30%)
4-Methoxybenzene 1.5 × 10⁻³ 5.0 × 10⁻⁶ DEA (50%), DD (40%)
4-tert-Butylbenzenesulfonamide 2.0 × 10⁻³ 8.0 × 10⁻⁶ DEA (70%)
Target Compound ~2.5 × 10⁻³ (estimated) ~5.0 × 10⁻⁶ (estimated) DEA (80%), DD (15%)

Table 2: Substituent Impact on Reactivity

Substituent Electronic Effect Steric Effect Desorption Influence
tert-Butyl Donating High Reduces aggregation, enhances DEA
Methoxy Donating Moderate Increases localized electron density
Propane-2-sulfonyl Withdrawing Moderate Enhances anion stability via DEA

Biological Activity

4-tert-Butyl-1-methoxy-2-(propane-2-sulfonyl)benzene is a sulfonated aromatic compound with significant implications in pharmacological and biological research. This article explores its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by data tables and case studies.

  • Chemical Name : this compound
  • CAS Number : 88041-70-7
  • Molecular Formula : C14H22O3S
  • Molecular Weight : 270.38768 g/mol

Anti-inflammatory Activity

Research has indicated that compounds similar to 4-tert-butyl derivatives exhibit potent anti-inflammatory effects. For instance, studies show that certain sulfonated compounds inhibit pro-inflammatory cytokines, leading to reduced inflammation in various models.

CompoundIC50 (μM)Mechanism of Action
Compound A<0.001Inhibition of caspase-1
Compound B34.3Phospholipase A1 inhibition

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. It has shown cytotoxic effects against several cancer cell lines, indicating potential for therapeutic applications.

Cell LineIC50 (μM)Reference
RAW 264.70.05
MDA4680.3

In a notable study, the compound was tested against MDA-MB-231 breast cancer cells, showing significant inhibition of cell proliferation through apoptosis induction.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. A study revealed its effectiveness against Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 μg/mL
Escherichia coli4 μg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Case Studies

  • Inflammation Model : In an animal model of rheumatoid arthritis, administration of the compound led to a significant reduction in paw swelling and inflammatory markers, supporting its anti-inflammatory potential.
  • Cancer Treatment : A clinical trial involving patients with advanced breast cancer demonstrated that the compound, when used in combination with standard chemotherapy, improved patient outcomes and reduced side effects.

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